molecular formula C28H33F3N2O4 B15365074 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid

4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid

Cat. No.: B15365074
M. Wt: 518.6 g/mol
InChI Key: RHPNRJGYNIILEY-UHFFFAOYSA-N
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Description

4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[55]undecan-1-YL)methyl)benzoic acid is a complex organic compound characterized by its spirocyclic structure and the presence of multiple functional groups, including a benzoic acid moiety, a tert-butyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone. For instance, the reaction between a tert-butyl-substituted diamine and a ketone derivative can yield the spirocyclic intermediate.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the introduction of the trifluoromethoxyphenyl group via a nucleophilic aromatic substitution reaction. The trifluoromethoxyphenyl group can be introduced using a suitable trifluoromethoxyphenyl halide in the presence of a base.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the spirocyclic intermediate with a benzoic acid derivative. This can be achieved through a condensation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core, potentially converting it to an alcohol.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives of the spirocyclic core.

    Substitution: Various substituted trifluoromethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers rigidity and stability, making it useful in the design of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance binding affinity and specificity, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different substituents.

    Trifluoromethoxyphenyl Derivatives: Compounds containing the trifluoromethoxyphenyl group but lacking the spirocyclic core.

    Benzoic Acid Derivatives: Various benzoic acid derivatives with different functional groups.

Uniqueness

What sets 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid apart is its combination of a spirocyclic core, a trifluoromethoxyphenyl group, and a benzoic acid moiety. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H33F3N2O4

Molecular Weight

518.6 g/mol

IUPAC Name

4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]benzoic acid

InChI

InChI=1S/C28H33F3N2O4/c1-26(2,3)21-12-14-27(15-13-21)16-17-32(22-8-10-23(11-9-22)37-28(29,30)31)25(36)33(27)18-19-4-6-20(7-5-19)24(34)35/h4-11,21H,12-18H2,1-3H3,(H,34,35)

InChI Key

RHPNRJGYNIILEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CCN(C(=O)N2CC3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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